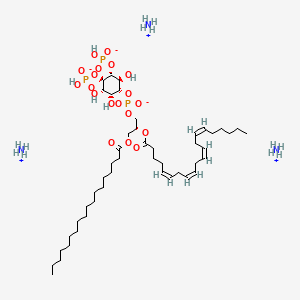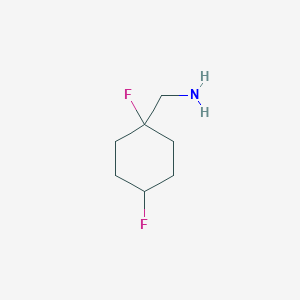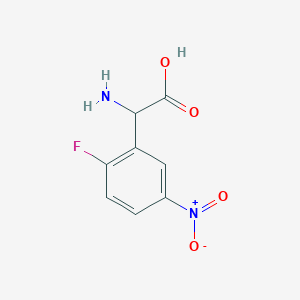
L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alpha-phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt) is a phospholipid found in the plasma membrane of cells. It plays a crucial role in various cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. This compound is particularly significant in the brain, where it is involved in neurotransmission and other neural functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-alpha-phosphatidylinositol-4,5-bisphosphate can be synthesized from phosphatidylinositol-4-phosphate through a phosphorylation reaction. The reaction typically involves the use of specific kinases and ATP as a phosphate donor . The synthetic route can be summarized as follows:
Starting Material: Phosphatidylinositol-4-phosphate.
Reagents: Kinases, ATP.
Conditions: Aqueous buffer, physiological pH, and temperature.
Industrial Production Methods
Industrial production of L-alpha-phosphatidylinositol-4,5-bisphosphate often involves extraction from porcine brain tissue. The process includes homogenization, centrifugation, and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
L-alpha-phosphatidylinositol-4,5-bisphosphate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phospholipase C, resulting in the formation of inositol 1,4,5-triphosphate and diacylglycerol.
Phosphorylation: By PI 3-kinase, converting it to phosphatidylinositol-3,4,5-trisphosphate.
Common Reagents and Conditions
Hydrolysis: Phospholipase C, physiological pH, and temperature.
Phosphorylation: PI 3-kinase, ATP, aqueous buffer.
Major Products
Hydrolysis: Inositol 1,4,5-triphosphate and diacylglycerol.
Phosphorylation: Phosphatidylinositol-3,4,5-trisphosphate.
Applications De Recherche Scientifique
L-alpha-phosphatidylinositol-4,5-bisphosphate is widely used in scientific research due to its role in various cellular processes. Some of its applications include:
Mécanisme D'action
L-alpha-phosphatidylinositol-4,5-bisphosphate exerts its effects by acting as a substrate for various enzymes involved in signal transduction pathways. It is hydrolyzed by phospholipase C to produce inositol 1,4,5-triphosphate and diacylglycerol, which act as second messengers in cellular signaling . Additionally, it can be phosphorylated by PI 3-kinase to form phosphatidylinositol-3,4,5-trisphosphate, which activates downstream signaling components such as protein kinase AKT .
Comparaison Avec Des Composés Similaires
L-alpha-phosphatidylinositol-4,5-bisphosphate is unique due to its specific role in signal transduction and its presence in the brain. Similar compounds include:
Phosphatidylinositol-3,4,5-trisphosphate: Another signaling phospholipid involved in cellular signaling pathways.
Phosphatidylinositol-4-phosphate: A precursor in the synthesis of L-alpha-phosphatidylinositol-4,5-bisphosphate.
Phosphatidylinositol: The parent compound from which various phosphorylated derivatives are synthesized.
L-alpha-phosphatidylinositol-4,5-bisphosphate stands out due to its specific involvement in the recruitment of endocytic coats and its critical role in the early stages of vesicle formation .
Propriétés
Formule moléculaire |
C47H94N3O19P3 |
|---|---|
Poids moléculaire |
1098.2 g/mol |
Nom IUPAC |
triazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C47H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;;;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);3*1H3/b13-11-,19-17-,24-22-,30-28-;;;/t39-,42-,43+,44+,45-,46-,47-;;;/m1.../s1 |
Clé InChI |
GAIOWTITBYPFJE-WGJQOQIESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)

![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)


![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
